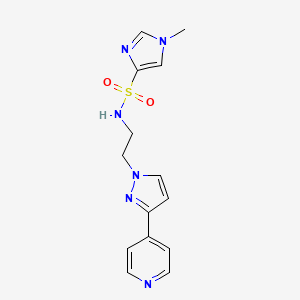

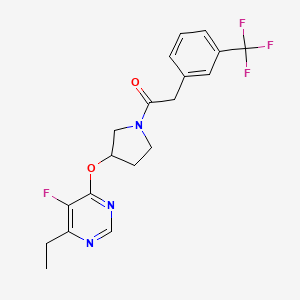

Methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It is a derivative of benzoic acid, which is a common component in a variety of chemical compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups, including a hexahydroquinazolin-4-yl ring, a thioacetamido group, and a benzoate ester. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The hexahydroquinazolin-4-yl ring might undergo reactions typical of cyclic amines, while the thioacetamido group could participate in reactions typical of amides and thiols. The benzoate ester could undergo reactions typical of esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent. Its melting and boiling points would be influenced by the strength of the intermolecular forces present in the compound .Aplicaciones Científicas De Investigación

Antitumor Activity

Research has demonstrated the synthesis and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally similar to the compound . These compounds have shown significant broad-spectrum antitumor activity, with some being 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies of these compounds into ATP binding sites of EGFR-TK and B-RAF kinase have indicated their potential mechanisms of action, including the inhibition of melanoma cell lines through B-RAF kinase inhibition (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Agents

The synthesis and characterization of new quinazolines as potential antimicrobial agents have been explored. One study developed compounds exhibiting significant antibacterial and antifungal activities against various pathogens. This highlights the role of quinazolinone derivatives, similar to the compound in focus, in developing new antimicrobial strategies (N. Desai et al., 2007).

Anti-inflammatory Agents

Novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted thiazolidin-5-yl)acetic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity. These studies utilized structural analogs of the compound , demonstrating promising anti-inflammatory effects in both in vitro and in vivo models. Docking studies further supported these findings by showing binding affinity towards human serum albumin (HSA), suggesting a potential mechanism for their anti-inflammatory action (A. P. Nikalje et al., 2015).

Propiedades

IUPAC Name |

methyl 4-[[2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S/c1-26(2)13-6-14-27-19-8-5-4-7-18(19)21(25-23(27)30)32-15-20(28)24-17-11-9-16(10-12-17)22(29)31-3/h9-12H,4-8,13-15H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKQLTPLEYTZDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-N-[(E)-2-phenylethenyl]sulfonyl-3-propan-2-ylpyrazole-4-carboxamide](/img/structure/B2453465.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453469.png)

![1-N-[3-(2-Oxoazetidin-1-yl)phenyl]-4-phenylpiperidine-1,4-dicarboxamide](/img/structure/B2453473.png)

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(1-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2453481.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2453483.png)